molecular formula C17H18ClN3O4S B2777768 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203395-22-5

1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No. B2777768
CAS RN: 1203395-22-5
M. Wt: 395.86
InChI Key: MDESSENYVDOTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea, also known as CPDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPDIM has been studied for its ability to inhibit the growth of cancer cells and its potential as a treatment for diabetes and obesity. In

Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis and characterization of urea derivatives, including efforts to understand their chemical behavior and structural properties. For instance, studies have developed methods for synthesizing deuterium-labeled analogs of similar urea compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis, highlighting the utility of these compounds in pharmaceutical research for drug absorption and pharmacokinetics studies (Liang et al., 2020).

Antioxidant and Anticholinesterase Activities

Research has also demonstrated the antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in treating neurodegenerative disorders (Kurt et al., 2015).

Corrosion Inhibition

In the field of materials science, certain substituted urea derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions. These compounds act as mixed-type inhibitors, providing valuable insights into the development of new corrosion prevention strategies for industrial applications (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Urea derivatives have also been investigated for their potential in nonlinear optical applications. Studies on bis-chalcone derivatives doped in polymer matrices have revealed significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, suggesting their use in optical limiting materials and devices (Shettigar et al., 2006).

Anticancer Activity

Furthermore, the synthesis and biological evaluation of urea derivatives as anticancer agents have been a focus, with some compounds demonstrating significant antiproliferative effects against various cancer cell lines. This research underlines the potential of urea derivatives in oncology, particularly as inhibitors of specific biological pathways involved in cancer cell growth (Feng et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESSENYVDOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

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